molecular formula C19H17F3IN3O3 B10832936 1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-(2-hydroxyethyl)azetidine-3-carboxamide

1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-(2-hydroxyethyl)azetidine-3-carboxamide

Cat. No.: B10832936
M. Wt: 519.3 g/mol
InChI Key: GNOFJPRIPYVPCR-UHFFFAOYSA-N
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Description

Azetidine derivative 2 is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other related compounds. Azetidine derivatives have been extensively studied due to their diverse biological activities, including antimicrobial, antitubercular, anticonvulsant, anti-inflammatory, and cardiovascular activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidine derivatives can be synthesized through various methods. . This method efficiently produces functionalized azetidines. Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .

Industrial Production Methods

Industrial production of azetidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of method depends on the desired functional groups and the specific application of the azetidine derivative.

Chemical Reactions Analysis

Types of Reactions

Azetidine derivatives undergo various chemical reactions, including:

    Oxidation: Azetidines can be oxidized to form azetidinones.

    Reduction: Reduction of azetidines can lead to the formation of azetidinium ions.

    Substitution: Nucleophilic substitution reactions are common, where azetidines react with nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines typically yields azetidinones, while nucleophilic substitution can produce a variety of substituted azetidines with different functional groups.

Mechanism of Action

The mechanism of action of azetidine derivatives involves their interaction with specific molecular targets and pathways. The ring strain in azetidines makes them highly reactive, allowing them to interact with various biological molecules. For example, azetidines can inhibit enzymes or bind to receptors, leading to their biological effects .

Comparison with Similar Compounds

Azetidine derivatives are compared with other similar compounds, such as aziridines and β-lactams:

    Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain than azetidines.

    β-Lactams: β-Lactams are four-membered cyclic amides with significant biological activity, particularly as antibiotics.

Similar Compounds

  • Aziridines
  • β-Lactams (e.g., penicillins, cephalosporins)
  • Pyrrolidines

Azetidine derivatives stand out due to their unique combination of stability and reactivity, making them valuable in various scientific and industrial applications.

Properties

Molecular Formula

C19H17F3IN3O3

Molecular Weight

519.3 g/mol

IUPAC Name

1-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]-N-(2-hydroxyethyl)azetidine-3-carboxamide

InChI

InChI=1S/C19H17F3IN3O3/c20-13-3-2-12(19(29)26-8-10(9-26)18(28)24-5-6-27)17(16(13)22)25-15-4-1-11(23)7-14(15)21/h1-4,7,10,25,27H,5-6,8-9H2,(H,24,28)

InChI Key

GNOFJPRIPYVPCR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)F)C(=O)NCCO

Origin of Product

United States

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